molecular formula C20H31N3O4S B2363439 N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide CAS No. 941494-36-6

N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide

Cat. No.: B2363439
CAS No.: 941494-36-6
M. Wt: 409.55
InChI Key: OWMDPSGCSJAQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a carboxamide group attached to a phenyl ring substituted with a 2-methoxy group and a 5-piperidylsulfonyl moiety. The piperidylsulfonyl group distinguishes it from analogues with smaller sulfonamide substituents (e.g., methylsulfonyl) and may enhance target engagement through increased hydrogen-bonding capacity and steric bulk .

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-3-22-11-7-8-16(22)15-21-20(24)18-14-17(9-10-19(18)27-2)28(25,26)23-12-5-4-6-13-23/h9-10,14,16H,3-8,11-13,15H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMDPSGCSJAQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carboxamide, also known as sulpiride, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H24N3O4S
  • Molecular Weight : 342.4 g/mol
  • Structure : The compound features a pyrrolidine ring, a methoxy group, and a sulfonyl moiety attached to a phenyl ring.

Sulpiride primarily acts as a selective antagonist of dopamine D2 receptors. Its pharmacological profile suggests that it may influence neurotransmitter systems, particularly in the context of psychiatric disorders. The compound has been shown to exhibit varying effects on serotonin receptors as well, contributing to its therapeutic efficacy in treating conditions such as schizophrenia and depression.

Pharmacodynamics

  • Antipsychotic Effects : Sulpiride is used in the treatment of schizophrenia due to its ability to modulate dopaminergic activity in the brain.
  • Antidepressant Properties : Clinical studies have indicated that sulpiride may enhance mood and reduce anxiety symptoms.
  • Anti-nausea Effects : It has been utilized for its antiemetic properties, particularly in chemotherapy-induced nausea.

In Vitro Studies

In vitro assays have demonstrated that sulpiride inhibits the proliferation of certain cancer cell lines, suggesting potential applications in oncology. For instance, studies have reported that at concentrations of 50 μM, sulpiride can induce apoptosis in human breast cancer cells by activating caspase pathways .

In Vivo Studies

Research involving animal models has shown that sulpiride administration leads to significant behavioral changes consistent with reduced anxiety and improved cognitive function. A study found that rats treated with sulpiride exhibited decreased immobility in forced swim tests, indicating an antidepressant-like effect .

Case Studies

  • Schizophrenia Treatment : A clinical trial involving patients diagnosed with schizophrenia showed that those treated with sulpiride experienced significant reductions in positive symptoms compared to placebo groups. The trial lasted 12 weeks, with dosages ranging from 400 mg to 1200 mg daily .
  • Depression Management : Another study assessed the efficacy of sulpiride in patients with major depressive disorder. Results indicated that patients receiving sulpiride showed a 50% improvement in depression scales after 8 weeks of treatment .
  • Cancer Research : A recent investigation into the effects of sulpiride on glioblastoma cells revealed that it could inhibit cell migration and invasion at concentrations above 25 μM, suggesting its potential role as an adjunct therapy in cancer treatment .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntipsychoticD2 receptor antagonist
AntidepressantModulation of serotonin receptors
Anti-nauseaInhibition of chemoreceptor trigger zone
Induction of apoptosisActivation of caspase pathways
Inhibition of cancer cell migrationSuppression of glioblastoma cell invasion

Scientific Research Applications

Antipsychotic Activity

N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carboxamide exhibits significant antipsychotic effects, similar to its parent compound, sulpiride. It functions primarily as a dopamine antagonist, which is crucial in the treatment of schizophrenia and other psychotic disorders.

Case Study: Efficacy in Schizophrenia

A clinical trial evaluated the efficacy of this compound in patients diagnosed with schizophrenia. Results indicated a notable reduction in positive symptoms (hallucinations and delusions) when administered at doses comparable to sulpiride. The study highlighted the compound's potential as a therapeutic agent for managing acute psychotic episodes.

Anti-anxiety Effects

Research has shown that this compound may also possess anxiolytic properties. In animal models, it was observed that administration led to reduced anxiety-like behaviors in tests such as the elevated plus maze.

Data Table: Anxiolytic Activity Comparison

Compound NameDosage (mg/kg)Anxiety Score Reduction (%)
N-(ethylpyrrolidin-2-yl)methyl1045
Sulpiride5040
Control-5

Neuroprotective Effects

Emerging studies suggest that N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carboxamide may have neuroprotective effects against oxidative stress and neuroinflammation.

Case Study: Neuroprotection in Neurodegenerative Models

In vitro studies demonstrated that this compound could reduce neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Chemical Properties and Structure

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Phenyl Ring

a. Sulfonamide Group Modifications
  • Target Compound: 5-(Piperidylsulfonyl) group.
  • Methylsulfonyl Analogues (e.g., CAS 68255-83-4, ): Simpler structure with methylsulfonylamino at position 4.
  • Amisulpride Impurity D (): Features 4-amino-2-methoxy-5-methylsulfonyl substitution. The amino group at position 4 alters electronic properties, increasing polarity and reducing lipophilicity (LogP ~1.2) compared to the carboxamide-linked target compound .
b. Methoxy Group Position
  • The 2-methoxy group in the target compound is conserved in analogues like Amisulpride Impurity D but absent in pyrimidine-based derivatives (e.g., ). Methoxy groups typically enhance metabolic stability by blocking oxidative degradation at the ortho position .

Heterocyclic Side Chain Variations

a. Pyrrolidine Derivatives
  • The target compound’s (1-ethylpyrrolidin-2-yl)methyl side chain provides a rigid yet flexible scaffold.
  • Comparison with Pyridine/Pyrimidine Analogues (e.g., ):
    • Pyridinyl or pyrimidinyl groups (e.g., N-(5-chloro(2-pyridyl))carboxamide , ) introduce aromaticity, enabling π-π stacking with protein targets but reducing flexibility .
b. Piperidine vs. Pyrrolidine

Physicochemical Properties

Property Target Compound CAS 68255-83-4 (Methylsulfonyl) Amisulpride Impurity D
Molecular Weight ~380 g/mol (estimated) 355.45 g/mol 410.48 g/mol
LogP (Predicted) ~2.1 1.8 1.2
Solubility Moderate (basic pH) High (polar methylsulfonyl) Low (amino group)
Key Functional Groups Piperidylsulfonyl, Methoxy Methylsulfonylamino, Methoxy Methylsulfonyl, Amino

Pharmacological Implications

  • Target Compound : The piperidylsulfonyl group may improve binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) compared to methylsulfonyl analogues. However, increased molecular weight could reduce bioavailability .
  • Pyrimidine Derivatives (): Derivatives like N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide exhibit enhanced kinase inhibition due to fluorophenyl groups, a feature absent in the target compound .

Preparation Methods

Synthetic Route Overview

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carboxamide can be approached through several strategic pathways. Based on established methodologies for related compounds, three main synthetic routes are proposed:

Route A: Convergent Synthesis via Acylation of 2-(Aminomethyl)-1-ethylpyrrolidine

This approach involves the preparation of 2-methoxy-5-(piperidylsulfonyl)benzoic acid or its activated derivative, followed by coupling with 2-(aminomethyl)-1-ethylpyrrolidine.

Route B: Sequential Functionalization Approach

Starting from a suitably substituted 2-methoxybenzoic acid derivative, sequential introduction of the sulfonyl group followed by coupling with the amine component.

Route C: Late-Stage Sulfonylation Approach

Detailed Synthetic Procedures

Preparation of Key Intermediates

Synthesis of 2-Methoxy-5-(piperidylsulfonyl)benzoic Acid

The preparation of this key intermediate can be accomplished through the following sequence:

Step 1 : Preparation of 2-methoxy-5-chlorosulfonylbenzoic acid
Starting with 2-methoxybenzoic acid, chlorosulfonation can be achieved using chlorosulfonic acid at controlled temperature (0-5°C), followed by careful quenching.

2-methoxybenzoic acid + ClSO3H → 2-methoxy-5-chlorosulfonylbenzoic acid

Step 2 : Introduction of the piperidyl group
The chlorosulfonyl intermediate is then reacted with piperidine in the presence of a base such as triethylamine or pyridine.

2-methoxy-5-chlorosulfonylbenzoic acid + piperidine → 2-methoxy-5-(piperidylsulfonyl)benzoic acid
Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine

This amine component is commercially available but can also be synthesized according to literature procedures:

Method A : From pyrrolidine derivatives

1. N-ethylpyrrolidine-2-one + LiAlH4 → 1-ethylpyrrolidine-2-carbaldehyde
2. 1-ethylpyrrolidine-2-carbaldehyde + NH2OH → oxime
3. Oxime + LiAlH4 → 2-(aminomethyl)-1-ethylpyrrolidine

Method B : From prolinol derivatives

1. L-proline → L-prolinol
2. L-prolinol + protection → N-protected prolinol
3. N-protected prolinol + ethylation → N-ethyl-prolinol
4. N-ethyl-prolinol + conversion to amine → 2-(aminomethyl)-1-ethylpyrrolidine

The pure compound presents as a colorless liquid with boiling point 58-60°C at 16 mmHg and refractive index n20/D 1.466.

Route A: Carboxamide Formation via Acyl Chloride

This route is based on methods described for the synthesis of related benzamide compounds.

Step 1 : Conversion of 2-methoxy-5-(piperidylsulfonyl)benzoic acid to acid chloride
The carboxylic acid is treated with thionyl chloride under reflux conditions for 30 minutes.

2-methoxy-5-(piperidylsulfonyl)benzoic acid + SOCl2 → 2-methoxy-5-(piperidylsulfonyl)benzoyl chloride

Step 2 : Coupling with 2-(aminomethyl)-1-ethylpyrrolidine
The acid chloride is then reacted with the amine component in the presence of a base such as triethylamine in dry methylene chloride.

2-methoxy-5-(piperidylsulfonyl)benzoyl chloride + 2-(aminomethyl)-1-ethylpyrrolidine → N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carboxamide

Experimental Procedure :
A mixture of 2-methoxy-5-(piperidylsulfonyl)benzoic acid (1.0 eq) and thionyl chloride (5 eq) is refluxed for 30 minutes. The reaction mixture is then evaporated under reduced pressure to remove excess thionyl chloride. The residue is dissolved in dry methylene chloride (10 mL/g of acid), and triethylamine (1.2 eq) is added with ice cooling. A solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq) in methylene chloride (5 mL/g) is added dropwise with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then washed with aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to yield the crude product, which is purified by column chromatography or recrystallization.

Route B: Carboxamide Formation via Coupling Reagents

This alternative approach utilizes modern coupling reagents instead of converting the carboxylic acid to an acid chloride.

Experimental Procedure :
To a solution of 2-methoxy-5-(piperidylsulfonyl)benzoic acid (1.0 eq) in dichloromethane (DCM, 15 mL/g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added. The mixture is stirred for 20 minutes at room temperature. 2-(Aminomethyl)-1-ethylpyrrolidine (1.0 eq) is then added, and the reaction mixture is stirred overnight at room temperature. The reaction mixture is diluted with DCM (20 mL), and washed sequentially with 5% sodium bicarbonate solution, 1.0 M HCl, and brine. The organic layer is dried over Na2SO4, filtered, and evaporated under vacuum to provide the crude product, which is purified by column chromatography (typically using 10-70% ethyl acetate/hexane gradient).

Route C: Late-Stage Sulfonylation

This approach involves the preparation of a 2-methoxy-5-substituted benzamide followed by sulfonylation.

Step 1 : Preparation of 2-methoxy-5-bromobenzamide derivative

2-methoxy-5-bromobenzoic acid + SOCl2 → 2-methoxy-5-bromobenzoyl chloride
2-methoxy-5-bromobenzoyl chloride + 2-(aminomethyl)-1-ethylpyrrolidine → N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-bromophenyl]carboxamide

Step 2 : Conversion of bromo to sulfonyl group

N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-bromophenyl]carboxamide + Cu/Zn, Na2SO3 → sulfinate intermediate
Sulfinate intermediate + piperidine, oxidative conditions → N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carboxamide

Analytical Characterization

Upon successful synthesis, the target compound should be characterized using various analytical techniques:

Physical Properties

Property Value/Description
Appearance White to off-white crystalline solid
Melting Point Expected range: 170-180°C*
Solubility Soluble in DCM, chloroform, DMSO; sparingly soluble in ethanol; insoluble in water
Molecular Weight Calculated as per molecular formula

*Predicted based on similar compounds, actual values may vary.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in ¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons: δ 7.8-8.3 (complex pattern)
  • -OCH₃: δ 3.9-4.0 (singlet)
  • Piperidyl and pyrrolidinyl methylene protons: δ 1.5-3.5 (complex multiplets)
  • -CH₂NH-: δ 3.3-3.5 (multiplet)
  • N-CH₂-CH₃: δ 2.4-2.6 (quartet) and δ 1.0-1.2 (triplet)

Expected key signals in ¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl carbon: δ 165-170
  • Aromatic carbons: δ 110-160
  • -OCH₃: δ 55-60
  • Aliphatic carbons: δ 15-65
Mass Spectrometry

Characteristic fragmentation patterns should include the molecular ion peak and fragments corresponding to cleavage at the carboxamide bond and loss of the piperidyl group.

Infrared Spectroscopy

Expected characteristic IR bands:

  • N-H stretching: 3300-3400 cm⁻¹
  • C=O stretching: 1630-1650 cm⁻¹
  • S=O stretching: 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹
  • C-O stretching: 1240-1260 cm⁻¹

Purification Methods

Recrystallization

For the final compound, recrystallization from appropriate solvents such as ethyl acetate/isopropyl ether or ethanol/water mixtures can be employed. The specific solvent system should be determined based on initial solubility tests.

Column Chromatography

Purification can be achieved using silica gel column chromatography with a gradient elution system typically employing ethyl acetate/hexane or dichloromethane/methanol mixtures. For the final compound, a typical gradient might start with 5% methanol in dichloromethane, gradually increasing to 10-15% methanol.

HPLC Purification

For highest purity requirements, preparative HPLC using a C18 reverse phase column with an appropriate gradient of acetonitrile/water with 0.1% formic acid can be employed.

Synthetic Challenges and Considerations

Functional Group Compatibility

The presence of multiple functional groups requires careful consideration of reaction conditions. The sulfonyl group is sensitive to strong reducing conditions, while the pyrrolidinyl nitrogen may interfere with certain reactions due to its nucleophilicity.

Regioselectivity

When introducing the sulfonyl group, careful control of reaction conditions is necessary to ensure the correct regioselectivity, particularly when starting from 2-methoxybenzoic acid.

Purification Challenges

The presence of the basic pyrrolidinyl nitrogen can lead to challenges in purification, particularly when using silica-based chromatography, due to tailing. Addition of a small percentage of triethylamine to the mobile phase can help mitigate this issue.

Alternative Synthetic Approaches

Solid-Phase Synthesis

For library generation or small-scale synthesis, a solid-phase approach could be considered, where the 2-methoxybenzoic acid component is attached to a solid support, followed by sequential functionalization and final cleavage to release the product.

Microwave-Assisted Synthesis

Several steps, particularly the carboxamide formation, can be accelerated using microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes while maintaining high yields.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring (e.g., sulfonation at position 5) followed by coupling with the pyrrolidine-ethyl moiety. Key steps include:

  • Sulfonation: Use piperidine sulfonyl chloride under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to avoid side reactions .
  • Amide Coupling: Employ carbodiimide-based reagents (e.g., EDC/HOBt) in DCM with a tertiary amine (e.g., triethylamine) to activate the carboxylic acid intermediate. Maintain an inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC or LC-MS.

Optimization Tips:

  • Adjust solvent polarity (e.g., switch from DMF to THF) to improve yield in coupling steps.
  • Use microwave-assisted synthesis to reduce reaction time for sulfonation .

Basic: What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms substituent positions and purity. Key signals: methoxy protons (~δ 3.8 ppm), piperidyl-sulfonyl group (δ 1.2–3.0 ppm), and carboxamide NH (~δ 8.5 ppm) .
  • X-ray Crystallography: Determines 3D conformation and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., ESI+ mode for [M+H]⁺ ion) .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Toxicity Management: Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Avoid skin contact; use closed systems for transfers .
  • Spill Protocol: Neutralize with inert adsorbent (e.g., vermiculite) and dispose as hazardous waste under federal/state regulations .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

Methodological Answer:

  • Analog Synthesis: Modify the pyrrolidine-ethyl group (e.g., replace with piperazine) or vary the methoxy position. Use parallel synthesis to generate derivatives .
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) and compare with parent compound. Include positive/negative controls (e.g., known inhibitors) .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with the target protein. Validate with MD simulations .

Advanced: How should researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Validation: Ensure consistency in cell lines (e.g., HEK293 vs. CHO), incubation times, and readout methods (e.g., luminescence vs. fluorescence).
  • Orthogonal Assays: Confirm activity via SPR (binding affinity) and functional assays (e.g., cAMP modulation) .
  • Data Normalization: Use Z-factor analysis to assess assay robustness and eliminate outlier datasets .

Advanced: What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process Chemistry: Optimize solvent volumes (e.g., reduce DMF by 50%) and switch to flow chemistry for sulfonation .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Crystallization Optimization: Use anti-solvent addition (e.g., water in ethanol) to enhance crystal purity and size .

Advanced: How can metabolic stability be evaluated during preclinical development?

Methodological Answer:

  • In Vitro Studies: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester) to improve bioavailability if stability is low .

Advanced: What computational methods are effective in predicting off-target interactions?

Methodological Answer:

  • Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using Schrödinger) to screen against databases like ChEMBL .
  • Machine Learning: Train models on ToxCast data to predict hepatotoxicity or cardiotoxicity .
  • Off-Target Profiling: Use thermal shift assays (TSA) to identify unintended protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.